molecular formula C7H7ClN4 B12860174 2-Amino-6-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-6-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B12860174
M. Wt: 182.61 g/mol
InChI Key: ZBOSZGXQFQBAHO-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. Its unique structure, which includes a triazole ring fused to a pyridine ring, imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-chloropyridine with hydrazine derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring.

Example Reaction:

    Starting Materials: 2-Amino-5-chloropyridine, hydrazine hydrate.

    Reaction Conditions: Reflux in ethanol with a catalytic amount of acetic acid.

    Product: this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The amino group can participate in coupling reactions with various electrophiles, forming new C-N bonds.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH) in DMF (Dimethylformamide) for nucleophilic substitution.

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

Major Products Formed

    Substitution: Formation of 2-amino-6-substituted-5-methyl-[1,2,4]triazolo[1,5-a]pyridines.

    Oxidation: Formation of triazole N-oxides.

Properties

Molecular Formula

C7H7ClN4

Molecular Weight

182.61 g/mol

IUPAC Name

6-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C7H7ClN4/c1-4-5(8)2-3-6-10-7(9)11-12(4)6/h2-3H,1H3,(H2,9,11)

InChI Key

ZBOSZGXQFQBAHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NC(=NN12)N)Cl

Origin of Product

United States

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